molecular formula C18H22N2O2S2 B7542500 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine

4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine

Cat. No. B7542500
M. Wt: 362.5 g/mol
InChI Key: NINYPWMKETZOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine (MMSP) is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. It is a piperazine-based compound that has been synthesized and studied for its unique properties. In

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine is not fully understood, but it is believed to work through the inhibition of certain enzymes and pathways in cells. Specifically, 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine has also been shown to reduce inflammation and oxidative stress in cells. Additionally, 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine in lab experiments is its specificity for certain enzymes and pathways, allowing for targeted research. Additionally, 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine has been shown to have low toxicity in cells, making it a safer alternative to other compounds. However, one limitation of using 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine. One direction is to further explore its potential as a therapeutic agent for neurological disorders. Another direction is to investigate its potential as an antibiotic, particularly in the development of new treatments for antibiotic-resistant bacteria. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine and its potential for use in other research applications.

Synthesis Methods

The synthesis of 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine involves the reaction of 4-methylsulfonylphenylhydrazine with 2-bromo-1-(4-methylphenyl)piperazine in the presence of a palladium catalyst. The resulting product is then purified through recrystallization to obtain pure 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine. The synthesis method has been optimized to increase yield and purity of the compound.

Scientific Research Applications

4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine has been studied for its potential use in various research applications. It has been shown to have anticancer properties, specifically against breast cancer cells. 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

properties

IUPAC Name

4-methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-19-12-13-20(18(14-19)15-6-4-3-5-7-15)24(21,22)17-10-8-16(23-2)9-11-17/h3-11,18H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINYPWMKETZOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine

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